(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
Brand Name: Vulcanchem
CAS No.: 147091-71-2
VCID: VC0178448
InChI: InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC#N)C(=O)OC
Molecular Formula: C10H16N2O4
Molecular Weight: 228.248

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

CAS No.: 147091-71-2

Cat. No.: VC0178448

Molecular Formula: C10H16N2O4

Molecular Weight: 228.248

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate - 147091-71-2

Specification

CAS No. 147091-71-2
Molecular Formula C10H16N2O4
Molecular Weight 228.248
IUPAC Name methyl (2R)-3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5H2,1-4H3,(H,12,14)/t7-/m1/s1
Standard InChI Key LXOOXGNHKNWNLH-SSDOTTSWSA-N
SMILES CC(C)(C)OC(=O)NC(CC#N)C(=O)OC

Introduction

Chemical Structure and Properties

Structural Features

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate contains several key functional groups that define its chemical behavior:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino functionality

  • A methyl ester group (-COOCH₃)

  • A cyano group (-CN)

  • A stereogenic carbon center with R configuration

The presence of these functional groups in a single molecule creates a versatile building block for organic synthesis with selective reactivity patterns.

Physical and Chemical Properties

The compound is characterized by its distinct physical and chemical properties that influence its behavior in various reactions and applications.

PropertyDescription/Value
Molecular FormulaC₁₀H₁₆N₂O₄
Physical StateWhite solid
ReactivitySelective reactivity due to presence of multiple functional groups
StabilityStable under basic conditions due to Boc protection
Common SolventsSoluble in dichloromethane, methanol, and other polar organic solvents

The compound's versatility stems from its unique combination of functional groups and defined stereochemistry, making it valuable in asymmetric synthesis and pharmaceutical applications.

Synthesis Methodologies

Asymmetric Hydrogenation Approach

One of the most effective methods for synthesizing (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves asymmetric hydrogenation of suitable precursors. This approach typically employs rhodium-based catalysts with chiral ligands to achieve high enantioselectivity.

A general procedure involves:

  • Preparation of an appropriate α,β-unsaturated cyano-ester precursor

  • Asymmetric hydrogenation using a chiral catalyst system

  • Protection of the amino group with a Boc group

The asymmetric hydrogenation can be conducted using rhodium catalysts such as Rh(COD)₂BF₄ or [Rh(COD)Cl]₂ in combination with chiral ligands like (S,S)-f-spiroPhos . This catalyst system has been demonstrated to provide excellent enantioselectivity for similar cyano-substituted compounds:

Catalyst/Ligand SystemSolventTemperatureTypical YieldTypical ee
Rh(COD)₂BF₄/(S,S)-f-spiroPhosCH₂Cl₂Room temperature>95%>95%

Protection Strategies

The synthesis often requires protection of the amino functionality with a Boc group. This can be accomplished using standard procedures as demonstrated in similar compounds:

  • Treatment of the amino precursor with di-tert-butyl dicarbonate (Boc₂O)

  • Use of catalytic DMAP (4-dimethylaminopyridine) in dichloromethane

  • Stirring at controlled temperature (20-30°C)

The Boc protection step is typically high-yielding and proceeds under mild conditions, making it compatible with the sensitive cyano functionality.

Reactivity and Chemical Transformations

Functional Group Interconversions

The cyano group in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate serves as a versatile handle for further transformations:

  • Hydrolysis to amides or carboxylic acids

  • Reduction to primary amines

  • Conversion to tetrazoles via cycloaddition reactions

The ester functionality can undergo:

  • Hydrolysis to the free carboxylic acid using aqueous acids or bases

  • Transesterification to other ester derivatives

  • Aminolysis to form amide linkages

Deprotection Strategies

The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane

  • Exposure to hydrogen chloride in dioxane or ethyl acetate

  • Use of formic acid

This selective deprotection is particularly valuable in peptide synthesis and other multi-step synthetic sequences requiring controlled manipulation of protecting groups.

Analytical Characterization

Spectroscopic Analysis

The characterization of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate and related compounds typically involves several spectroscopic techniques:

TechniqueExpected Features
¹H NMRSignals for methyl ester (3.6-3.7 ppm), tert-butyl group (1.4-1.5 ppm), and methylene protons adjacent to the cyano group (2.7-3.0 ppm)
¹³C NMRSignals for ester carbonyl, carbamate carbonyl, cyano carbon (~117-118 ppm), and tert-butyl carbons
IRCharacteristic bands for NH stretching, C=O stretching, and C≡N stretching

Chromatographic Methods

The enantiomeric purity of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can be determined using chiral HPLC:

  • Typical columns include Lux 5u Cellulose-3 (250 × 4.60mm)

  • Mobile phases consisting of isopropanol:hexane mixtures (e.g., 20:80 to 30:70)

  • Flow rates around 1 mL/min with UV detection at 225 nm

For similar cyano-substituted compounds, this analytical method provides clear separation of enantiomers, allowing accurate determination of enantiomeric excess (ee).

Structural Comparison with Analogues

Related Compounds

Several compounds share structural similarities with (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate:

CompoundStructural DifferenceKey Characteristic
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoateIodo instead of cyano groupDifferent reactivity profile, potential precursor for substitution reactions
(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoateOpposite stereochemistry, isopropyl ester, iodo groupDifferent biological activity, physical properties
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoateMethoxy instead of cyano groupLower electrophilicity, different hydrogen bonding pattern

Structure-Property Relationships

The presence of the cyano group in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate significantly affects its physicochemical properties compared to related compounds:

Applications in Organic Synthesis

As a Building Block

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate serves as an important building block in organic synthesis for:

  • Preparation of non-natural amino acids

  • Synthesis of peptide mimetics with enhanced stability

  • Construction of heterocyclic compounds via cyano group transformations

In Pharmaceutical Development

The compound's utility extends to pharmaceutical applications:

  • Preparation of enzyme inhibitors

  • Synthesis of modified peptides with improved pharmacokinetic properties

  • Development of chiral drug candidates requiring specific stereochemistry

The defined stereochemistry (R configuration) is particularly valuable in pharmaceutical development where stereochemical purity is often critical for biological activity.

Physicochemical Analysis

Solubility and Partition Coefficient

Based on structural analysis and comparison with related compounds, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is expected to exhibit:

PropertyEstimated ValueBasis for Estimation
Water SolubilityLimitedPresence of hydrophobic Boc group
Log P (octanol/water)1.4-1.7Comparison with similar structures
Organic Solvent SolubilityHigh in DCM, THF, methanolBased on functional groups present

These properties influence the compound's behavior in reactions, purification procedures, and potential biological systems.

Structural Parameters

The molecule's structural parameters contribute to its unique properties:

ParameterValue/Description
Number of heavy atoms16
Number of rotatable bonds~7
Number of hydrogen bond acceptors4
Number of hydrogen bond donors1
Topological Polar Surface Area~65 Ų

These structural features are important determinants of the compound's behavior in synthetic applications and its potential interactions with biological targets.

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